![molecular formula C18H20N2O4S2 B2431029 2-(4-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 886936-94-3](/img/structure/B2431029.png)
2-(4-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of benzo[b]thiophene . It is a potential class of biologically active compounds . It is offered by Benchchem for CAS No. 886937-47-9.
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives involves introducing different substituents on the 4-position of the benzo[b]thiophene ring . A synthetic campaign has been conducted to prepare the designed compounds for biological evaluation .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Heterocyclic Synthesis
The compound 2-(4-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a key precursor in the synthesis of various heterocyclic compounds. It has been utilized in the production of benzo[b]thiophen-2-yl-hydrazonoesters, leading to the development of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These compounds have significant implications in the field of medicinal chemistry, offering potential for the development of new therapeutic agents (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Inhibition of Cell Adhesion Molecules
Research has demonstrated that derivatives of benzo[b]thiophene, including 2-(4-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, can inhibit the expression of E-selectin, ICAM-1, and VCAM-1 on the surface of endothelial cells. This inhibition decreases the adherence of neutrophils to activated endothelial cells, suggesting potential anti-inflammatory properties that could be leveraged in the development of treatments for various inflammatory diseases (Boschelli et al., 1995).
Mechanism of Action
Target of Action
The primary target of this compound is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that plays a crucial role in the innate immune response .
Mode of Action
This compound interacts with its target, the STING protein, by forming two canonical hydrogen bonds , a π-π stacking interaction , and a π-cation interaction . This interaction activates the STING protein, triggering the IRF and NF-κB pathways .
Future Directions
properties
IUPAC Name |
2-[(4-ethylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c1-2-26(23,24)12-9-7-11(8-10-12)17(22)20-18-15(16(19)21)13-5-3-4-6-14(13)25-18/h7-10H,2-6H2,1H3,(H2,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSBRRZIYJMERX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.